molecular formula C15H13F3N2O2S B2664716 4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 339019-67-9

4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2664716
CAS No.: 339019-67-9
M. Wt: 342.34
InChI Key: SMNCELPDQACNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions typically require the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography and the use of advanced techniques like cold-chain transportation to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The benzenesulfonyl group may also play a role in the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its complex structure, which combines a trifluoromethyl group, a benzenesulfonyl group, and a cyclopenta[d]pyrimidine core. This combination imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)phenyl]sulfonyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S/c1-9-12-6-3-7-13(12)20-14(19-9)23(21,22)11-5-2-4-10(8-11)15(16,17)18/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNCELPDQACNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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